molecular formula C29H46O2 B12292063 21alphaH-24-Norhopa-4(23),22(29)-diene-3beta,6beta-diol

21alphaH-24-Norhopa-4(23),22(29)-diene-3beta,6beta-diol

Katalognummer: B12292063
Molekulargewicht: 426.7 g/mol
InChI-Schlüssel: SSBVUUVGCIMTCL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

21alphaH-24-Norhopa-4(23),22(29)-diene-3beta,6beta-diol is a complex organic compound that belongs to the class of norhopanes

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 21alphaH-24-Norhopa-4(23),22(29)-diene-3beta,6beta-diol typically involves multiple steps, including the formation of the norhopane skeleton and subsequent functionalization. Common synthetic routes may include:

    Cyclization Reactions: Formation of the norhopane core through cyclization of suitable precursors.

    Functional Group Transformations: Introduction of hydroxyl groups at specific positions using reagents like osmium tetroxide or hydrogen peroxide.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. Techniques like high-performance liquid chromatography (HPLC) and gas chromatography (GC) may be used for purification.

Analyse Chemischer Reaktionen

Types of Reactions

21alphaH-24-Norhopa-4(23),22(29)-diene-3beta,6beta-diol can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or aldehydes using oxidizing agents like chromium trioxide.

    Reduction: Reduction of double bonds or carbonyl groups using reducing agents like sodium borohydride.

    Substitution: Replacement of functional groups with others using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidizing Agents: Chromium trioxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon for hydrogenation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a precursor for the synthesis of other complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the production of specialized materials and chemicals.

Wirkmechanismus

The mechanism of action of 21alphaH-24-Norhopa-4(23),22(29)-diene-3beta,6beta-diol involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Inhibiting enzymes involved in metabolic pathways.

    Receptor Binding: Binding to specific receptors to modulate biological responses.

    Signal Transduction: Affecting signal transduction pathways to alter cellular functions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 21alphaH-24-Norhopa-4(23),22(29)-diene-3beta,6alpha-diol
  • 21alphaH-24-Norhopa-4(23),22(29)-diene-3alpha,6beta-diol

Uniqueness

21alphaH-24-Norhopa-4(23),22(29)-diene-3beta,6beta-diol is unique due to its specific structural configuration and functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Eigenschaften

Molekularformel

C29H46O2

Molekulargewicht

426.7 g/mol

IUPAC-Name

5a,5b,11a,13b-tetramethyl-8-methylidene-3-prop-1-en-2-yl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysene-7,9-diol

InChI

InChI=1S/C29H46O2/c1-17(2)19-10-13-26(4)20(19)11-15-28(6)23(26)8-9-24-27(5)14-12-21(30)18(3)25(27)22(31)16-29(24,28)7/h19-25,30-31H,1,3,8-16H2,2,4-7H3

InChI-Schlüssel

SSBVUUVGCIMTCL-UHFFFAOYSA-N

Kanonische SMILES

CC(=C)C1CCC2(C1CCC3(C2CCC4C3(CC(C5C4(CCC(C5=C)O)C)O)C)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.